Medroxyprogesterone acetate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

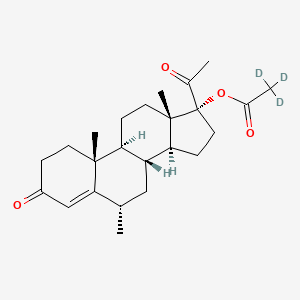

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1/i3D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGAAPLEWMOORI-IWNHKZBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016785 | |

| Record name | Medroxyprogesterone 17-Acetate-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Deuterated Medroxyprogesterone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated medroxyprogesterone (B1676146) acetate (B1210297) ([²H₃]-MPA), a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies. The primary synthetic route involves the introduction of a deuterated methyl group at the C6 position of the steroid nucleus via a Grignard reaction with a key epoxide intermediate. This document outlines the multi-step synthesis, presenting detailed experimental protocols, quantitative data, and visual workflows to facilitate its practical application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of [²H₃]-medroxyprogesterone acetate commences with 17α-hydroxyprogesterone and proceeds through a series of five key transformations. The initial steps involve the protection of the ketone functionalities, followed by epoxidation to create a reactive site for the introduction of the deuterated methyl group. The core deuteration step is achieved through a Grignard reaction with [²H₃]-methyl magnesium iodide. Subsequent deprotection, rearrangement, and acetylation yield the final deuterated product.

Caption: Overall synthetic pathway for deuterated medroxyprogesterone acetate.

Experimental Protocols

The following protocols are based on established synthetic methods for medroxyprogesterone acetate, with specific adaptations for the introduction of the deuterium (B1214612) label as described in the scientific literature.[1][2][3]

Step 1: Ketalation of 17α-Hydroxyprogesterone

This step protects the ketone groups at the C3 and C20 positions to prevent unwanted side reactions in subsequent steps.

-

Reactants: 17α-Hydroxyprogesterone, Ethylene (B1197577) Glycol, p-Toluenesulfonic acid.

-

Solvent: Benzene (B151609).

-

Procedure:

-

A mixture of 17α-hydroxyprogesterone, ethylene glycol, and benzene is heated to reflux with azeotropic removal of water.

-

A catalytic amount of p-toluenesulfonic acid is added, and the reaction is continued at reflux for approximately 8-9 hours.

-

Upon completion, the reaction is cooled and quenched with pyridine (B92270).

-

The organic layer is washed with sodium bicarbonate solution and then with water until neutral.

-

The solvent is removed under reduced pressure to yield 17α-hydroxyprogesterone-3,20-bis(ethyleneketal).

-

Step 2: Epoxidation of the Ketal Intermediate

An epoxide ring is introduced across the C5-C6 double bond, which will be opened in the subsequent Grignard reaction.

-

Reactants: 17α-Hydroxyprogesterone-3,20-bis(ethyleneketal), Peroxyacetic acid, Anhydrous Sodium Acetate.

-

Procedure:

-

The ketal intermediate is dissolved in a suitable solvent.

-

A solution of peroxyacetic acid and anhydrous sodium acetate is added at a controlled temperature (e.g., 0-25 °C).

-

The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and washed with water.

-

The organic layer is concentrated to yield 5β,6β-epoxy-17α-hydroxypregnane-3,20-dione-3,20-bis(ethyleneketal).

-

Step 3: Grignard Reaction with [²H₃]-Methyl Magnesium Iodide

This is the key step where the deuterium label is introduced. The epoxide ring is opened by the deuterated Grignard reagent.

-

Reactants: 5β,6β-Epoxy-17α-hydroxypregnane-3,20-dione-3,20-bis(ethyleneketal), [²H₃]-Methyl Magnesium Iodide.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

The epoxide intermediate is dissolved in anhydrous THF under an inert atmosphere (e.g., Argon).

-

A solution of [²H₃]-methyl magnesium iodide in THF is added slowly at a low temperature (e.g., 0 °C).

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of a saturated ammonium (B1175870) chloride solution at a low temperature.

-

The product is extracted into an organic solvent, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed to yield the crude deuterated intermediate.

-

Step 4: Hydrolysis and Rearrangement

The ketal protecting groups are removed, and a rearrangement occurs to form the desired 6α-methyl configuration.

-

Reactants: The crude product from Step 3, Glacial Acetic Acid, Hydrogen Chloride.

-

Procedure:

-

The crude Grignard product is dissolved in glacial acetic acid.

-

Stirring in glacial acetic acid effects the deprotection of the ketal groups.

-

Hydrogen chloride is introduced to facilitate the rearrangement to the thermodynamically more stable 6α-methyl isomer.

-

The product is precipitated by the addition of water and collected by filtration.

-

The crude product can be purified by recrystallization to yield [²H₃]-6α-methyl-17α-hydroxyprogesterone.

-

Step 5: Acetylation

The final step is the acetylation of the 17α-hydroxy group to yield the target molecule.

-

Reactants: [²H₃]-6α-Methyl-17α-hydroxyprogesterone, Acetic Anhydride (B1165640).

-

Solvent: Pyridine or Acetic Acid.

-

Procedure:

-

[²H₃]-6α-Methyl-17α-hydroxyprogesterone is dissolved in a suitable solvent such as pyridine or acetic acid.

-

Acetic anhydride is added, and the mixture is heated.[2]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration.

-

The crude [²H₃]-medroxyprogesterone acetate is purified by silica (B1680970) gel chromatography.[4]

-

References

- 1. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis method of medroxyprogesterone acetate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]

- 4. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

Physicochemical Properties of Medroxyprogesterone Acetate-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Medroxyprogesterone (B1676146) acetate-d3 (MPA-d3), a deuterated analog of Medroxyprogesterone acetate (B1210297) (MPA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and visual representations of key biological and analytical processes.

Core Physicochemical Data

The integration of deuterium (B1214612) in Medroxyprogesterone acetate-d3 serves primarily as a tool for analytical applications, particularly in mass spectrometry-based quantification where it is used as an internal standard.[1][2] While its fundamental chemical behavior mirrors that of the non-deuterated form, key physical properties are subtly altered by the increased mass of the deuterium isotopes.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of Medroxyprogesterone acetate and its deuterated analog, this compound.

Table 1: General and Physical Properties

| Property | Medroxyprogesterone Acetate | This compound |

| Molecular Formula | C₂₄H₃₄O₄ | C₂₄H₃₁D₃O₄[3] |

| Molecular Weight | 386.52 g/mol [4] | 389.54 g/mol [3][5][6] |

| Appearance | White to off-white crystalline powder[7][8] | White to off-white solid[1][9] |

| Melting Point | 206-207 °C[8][10] | 204-206 °C[11] |

| Boiling Point | 496.4 °C at 760 mmHg[8] | Not available |

| Density | 1.13 g/cm³[8] | Not available |

| XLogP3 | 4.1[6][7] | 4.1[6] |

Table 2: Solubility Data

| Solvent | Medroxyprogesterone Acetate | This compound |

| Water | < 0.1 g/100 mL at 23 °C[10] | ≥ 0.1 mg/mL (0.26 mM)[1][3] |

| Chloroform | 350 mg/mL (clear, colorless) | Slightly soluble[11] |

| DMSO | 9 mg/mL (23.28 mM)[4] | 10 mg/mL (25.67 mM)[1][3] |

| Ethanol | 10 mg/mL (25.87 mM)[4] | 6.25 mg/mL (16.04 mM)[1][3] |

| Methylene Chloride | Freely soluble[10] | Not available |

| Acetone | Soluble[10] | Not available |

| Ether | Slightly soluble[12] | Not available |

| Methanol | Slightly soluble[12] | Slightly soluble[11] |

Mechanism of Action and Signaling Pathway

Medroxyprogesterone acetate is a synthetic progestin that exerts its biological effects primarily through its interaction with the progesterone (B1679170) receptor (PR).[8][13] Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences known as hormone response elements (HREs). This interaction can either promote or repress the transcription of target genes, leading to downstream physiological effects.[13]

One of the primary applications of MPA is in contraception. Its mechanism involves the inhibition of gonadotropin secretion, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[13][14][15] This suppression of gonadotropins prevents follicular maturation and ovulation.[14][15] Additionally, MPA increases the viscosity of cervical mucus, which impedes sperm penetration.[14][15]

Caption: Signaling pathway of Medroxyprogesterone acetate.

Experimental Protocols

Synthesis of this compound

The synthesis of deuterated medroxyprogesterone derivatives has been described in the literature. One approach involves the opening of an epoxide ring in a pregnane (B1235032) derivative with a deuterated methyl magnesium iodide ([²H₃]methyl magnesium iodide), followed by further chemical modifications to yield the final deuterated product.[16]

Analytical Methodologies

The quantification and characterization of Medroxyprogesterone acetate and its deuterated analog are commonly performed using chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC):

A validated reverse-phase HPLC method is used for the quantification of Medroxyprogesterone acetate in pharmaceutical dosage forms.[17]

-

Stationary Phase: C18 column[17]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as potassium dihydrogen phosphate (B84403), is typically used in an isocratic elution. For example, a mobile phase of 60% acetonitrile and 40% potassium dihydrogen phosphate buffer (pH 5.6) has been reported.[17]

-

Detection: UV detection is commonly employed.[17]

-

Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and specificity.[17]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of Medroxyprogesterone acetate.[18][19] This method offers high sensitivity and specificity.

-

Sample Preparation: Due to the complexity of biological matrices, a sample extraction step, often using an organic solvent, is typically required before GC-MS analysis.[18]

-

Derivatization: Derivatization may be employed to improve the volatility and thermal stability of the analyte.

-

Internal Standard: this compound is an ideal internal standard for GC-MS quantification of Medroxyprogesterone acetate, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the quantification of Medroxyprogesterone acetate in various matrices, including serum.[18][20]

-

Sample Preparation: Similar to GC-MS, sample preparation often involves protein precipitation and/or liquid-liquid extraction or solid-phase extraction (SPE).[20]

-

Chromatography: Reversed-phase liquid chromatography is used to separate the analyte from matrix components.

-

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Internal Standard: this compound is the preferred internal standard for accurate quantification by LC-MS/MS.[2]

Caption: General analytical workflow for MPA quantification.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of Medroxyprogesterone acetate and its deuterated analog. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum of this compound, along with the characteristic shifts in the ¹³C NMR spectrum, confirms the isotopic labeling.[21]

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of Medroxyprogesterone acetate and this compound. In the mass spectrum of this compound, the molecular ion peak will be shifted by +3 m/z units compared to the non-deuterated compound, confirming the incorporation of three deuterium atoms.[6] This mass shift is the basis for its use as an internal standard in quantitative mass spectrometric assays.[2] Forced degradation studies coupled with HPLC-MS/MS have been used to identify and characterize impurities and degradation products of Medroxyprogesterone acetate.[22]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Deuterated Reference Standard for Method Validation and LC-MS/MS Calibration [witega.de]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Medroxyprogesterone Acetate | Progestin Receptor | TargetMol [targetmol.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. This compound | C24H34O4 | CID 146014426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Medroxyprogesterone Acetate CAS 71-58-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]

- 11. Medroxyprogesterone-d3 | 162462-69-3 [chemicalbook.com]

- 12. Medroxyprogesterone | C22H32O3 | CID 10631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 14. pfizermedical.com [pfizermedical.com]

- 15. youtube.com [youtube.com]

- 16. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparison of mass spectrometry and radioimmunoassay to measure medroxyprogesterone acetate in patients with endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of Immunochemical Methods for Purification and Detection of the Steroid Drug Medroxyprogesterone Acetate [scirp.org]

- 21. researchgate.net [researchgate.net]

- 22. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Medroxyprogesterone Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely utilized in various clinical applications, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1] Its deuterated isotopologue, medroxyprogesterone acetate-d3 (MPA-d3), serves as a critical tool in the bioanalytical assays required for pharmacokinetic and metabolic studies of MPA. This technical guide provides a comprehensive overview of the mechanism of action of MPA, with a special focus on the role and application of MPA-d3 in research and development.

The Role of this compound

This compound is a stable, isotopically labeled version of MPA where three hydrogen atoms have been replaced with deuterium. This modification results in a molecule that is chemically identical to MPA in its biological activity but can be distinguished by its mass. This property makes MPA-d3 an ideal internal standard for quantitative analysis of MPA in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Core Mechanism of Action of Medroxyprogesterone Acetate

The biological effects of medroxyprogesterone acetate are multifaceted, involving both genomic and non-genomic signaling pathways. These actions are mediated through its interaction with several steroid hormone receptors.

Genomic Mechanism of Action

The primary mechanism of action of MPA is through its interaction with nuclear steroid hormone receptors, acting as a potent agonist for the progesterone (B1679170) receptor (PR). It also exhibits significant binding to the androgen receptor (AR) and the glucocorticoid receptor (GR), which contributes to its broader pharmacological profile and potential side effects.

Upon entering the cell, MPA binds to these receptors in the cytoplasm. The resulting hormone-receptor complex translocates to the nucleus, where it binds to specific hormone response elements (HREs) on the DNA. This binding initiates the transcription of target genes, leading to the synthesis of proteins that mediate the physiological effects of MPA.

The progestogenic effects of MPA are central to its use in contraception and hormone therapy. By activating the PR, MPA inhibits the secretion of gonadotropins from the pituitary gland, which in turn prevents follicular maturation and ovulation. It also causes thickening of the cervical mucus and thinning of the endometrium, creating an environment unfavorable for sperm penetration and implantation.

The androgenic and glucocorticoid activities of MPA can influence its therapeutic efficacy and adverse effect profile. For instance, its androgenic properties may contribute to its anti-proliferative effects in certain breast cancer cells.

Non-Genomic Mechanism of Action

In addition to its classical genomic effects, MPA can also elicit rapid, non-genomic responses. These actions are initiated at the cell membrane and involve the activation of intracellular signaling cascades. Evidence suggests that MPA can interact with membrane-associated progesterone receptors (mPRs), leading to the rapid activation of kinase pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

These non-genomic signaling events can influence a variety of cellular processes, including cell proliferation, apoptosis, and migration, and may contribute to the diverse physiological and pathological effects of MPA.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinity and biological activity of medroxyprogesterone acetate.

Table 1: Receptor Binding Affinity of Medroxyprogesterone Acetate

| Receptor | Ligand | Ki (nM) | Species | Assay Conditions | Reference |

| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate | 10.8 | Human | Competitive binding with [3H]dexamethasone | [2] |

| Glucocorticoid Receptor (GR) | Dexamethasone (control) | 4.2 (Kd) | Human | Competitive binding with [3H]dexamethasone | [2] |

| Glucocorticoid Receptor (GR) | Progesterone | 215 | Human | Competitive binding with [3H]dexamethasone | [2] |

Table 2: Effects of Medroxyprogesterone Acetate on Cell Proliferation

| Cell Line | Effect | Concentration for 20% Inhibition | Notes | Reference |

| T-47D | Inhibition of cell proliferation | 0.04 nM | Estrogen receptor-positive, progesterone receptor-positive breast cancer | [3] |

| ZR 75-1 | Inhibition of cell proliferation | >100 nM | Estrogen receptor-positive, progesterone receptor-positive breast cancer | [3] |

| MCF-7 | Inhibition of cell proliferation | 20-25% inhibition over 0.01 nM - 10 µM range | Estrogen receptor-positive, progesterone receptor-positive breast cancer | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by medroxyprogesterone acetate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effect of progesterone, medroxyprogesterone acetate and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Receptor Binding Affinity of Medroxyprogesterone Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of Medroxyprogesterone acetate-d3 (MPA-d3). Given that deuterated isotopes are frequently utilized as tracers or internal standards in quantitative assays, the binding characteristics of MPA-d3 are considered analogous to those of Medroxyprogesterone acetate (B1210297) (MPA). This document details the quantitative binding data, experimental methodologies for assessing receptor affinity, and the associated signaling pathways.

Executive Summary

Medroxyprogesterone acetate (MPA) is a synthetic progestin with significant affinity for several steroid hormone receptors, primarily the progesterone (B1679170) receptor (PR), but also the androgen receptor (AR) and the glucocorticoid receptor (GR). This promiscuity in binding dictates its therapeutic effects and side-effect profile. MPA is a potent PR agonist, and its interactions with AR and GR contribute to its androgenic and weak glucocorticoid activities, respectively. This guide synthesizes the available quantitative data on its binding affinity, outlines the experimental protocols for these determinations, and visually represents the subsequent signaling cascades.

Receptor Binding Affinity: Quantitative Data

The binding affinity of Medroxyprogesterone acetate for its target receptors has been quantified in numerous studies, typically through competitive radioligand binding assays. The data is commonly presented as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.

| Receptor | Ligand | Binding Affinity (Ki/Kd) | Cell Line/System | Reference |

| Progesterone Receptor (PR) | Medroxyprogesterone Acetate | High Affinity (Potent Agonist) | Human Breast Cancer Cells | [1][2] |

| Androgen Receptor (AR) | Medroxyprogesterone Acetate | 19.4 nM (Ki) | COS-1 Cells | |

| Medroxyprogesterone Acetate | 2.1 nM (Kd) | MCF-7 and EFM-19 Cells | [3] | |

| Medroxyprogesterone Acetate | 3.6 nM | MFM-223 Human Mammary Cancer Cells | ||

| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate | Weak Affinity | Not Specified | [4] |

Experimental Protocols

The determination of receptor binding affinity for compounds like MPA typically involves competitive radioligand binding assays. Below are detailed methodologies for assessing binding to the progesterone, androgen, and glucocorticoid receptors.

General Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Progesterone Receptor (PR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the progesterone receptor.

Materials:

-

Receptor Source: Cytosol from human breast cancer cells (e.g., T-47D) or recombinant human PR.

-

Radioligand: [³H]-Progesterone or a synthetic progestin like [³H]-R5020.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

-

Separation Medium: Dextran-coated charcoal or glass fiber filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen cell line that is rich in progesterone receptors.

-

Assay Setup: In assay tubes, combine the receptor preparation with a fixed, low concentration of the radioligand.

-

Competition: Add a range of concentrations of unlabeled this compound to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled progesterone).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using either dextran-coated charcoal (which adsorbs free ligand) followed by centrifugation, or by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of MPA-d3 that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Materials:

-

Receptor Source: Cytosol from rat prostate or cells transfected with the human androgen receptor (e.g., COS-1 cells).[5]

-

Radioligand: [³H]-R1881 (methyltrienolone) or [³H]-dihydrotestosterone (DHT).

-

Test Compound: this compound.

-

Assay Buffer: TEDG buffer (Tris, EDTA, DTT, glycerol).[5]

-

Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.[5]

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare cytosol from castrated rat ventral prostates.[5]

-

Assay Setup: Combine the cytosol, radioligand, and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the mixture to allow for equilibrium binding.

-

Separation: Add a hydroxylapatite slurry to bind the receptor-ligand complexes, followed by washing and centrifugation to separate from the unbound ligand.

-

Quantification: Measure the radioactivity in the pellet.

-

Data Analysis: Calculate the IC50 and subsequently the Ki value for this compound as described for the PR assay.

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Materials:

-

Receptor Source: Cytosol from a suitable source, such as rat liver or a cell line expressing GR.

-

Radioligand: [³H]-dexamethasone.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer, often containing molybdate (B1676688) to stabilize the receptor.[6]

-

Separation Medium: Dextran-coated charcoal or filtration.[6]

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor and Ligand Preparation: Prepare the GR-containing cytosol and the necessary dilutions of the radioligand and test compound.[6]

-

Incubation: In a series of tubes, incubate the cytosol with a fixed concentration of [³H]-dexamethasone and a range of concentrations of this compound.[6]

-

Equilibrium: Allow the binding to reach equilibrium, typically by incubating at a low temperature for an extended period.[6]

-

Separation: Separate bound from free radioligand using the dextran-coated charcoal method or filtration.[6]

-

Quantification: Measure the radioactivity of the bound ligand.

-

Data Analysis: Determine the IC50 and Ki values for this compound.

Signaling Pathways

Upon binding to its respective receptors, Medroxyprogesterone acetate initiates intracellular signaling cascades that mediate its physiological effects.

Progesterone Receptor Signaling Pathway

Medroxyprogesterone acetate, as a progesterone receptor agonist, can activate both classical genomic and rapid non-genomic signaling pathways.

Androgen Receptor Signaling Pathway

Medroxyprogesterone acetate can also act as an agonist at the androgen receptor, leading to the transcription of androgen-responsive genes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Down-regulation of androgen receptor by progestins and interference with estrogenic or androgenic stimulation of mammary carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Isotopic Purity of Medroxyprogesterone Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Medroxyprogesterone acetate-d3, a critical aspect for its use as an internal standard in analytical and pharmacokinetic studies. Ensuring a high and well-defined isotopic enrichment is paramount for accurate quantification of its non-deuterated analogue, Medroxyprogesterone acetate (B1210297).

Introduction to Isotopic Purity

Isotopically labeled compounds, such as this compound, are indispensable tools in modern drug development and clinical research. The substitution of three hydrogen atoms with deuterium (B1214612) in the acetate moiety allows for its differentiation from the endogenous or administered unlabeled drug by mass spectrometry. The isotopic purity of this standard directly impacts the accuracy and reliability of quantitative bioanalytical methods.

This guide delves into the analytical methodologies used to determine the isotopic purity of this compound, presents typical data on its isotopic distribution, and outlines the workflows for its characterization.

Data Presentation: Isotopic Purity and Chemical Purity

The quality of this compound is defined by both its chemical and isotopic purity. While chemical purity refers to the absence of other chemical entities, isotopic purity relates to the proportion of the molecule that contains the desired number of deuterium atoms.

Table 1: Representative Certificate of Analysis Data for this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥ 98% | HPLC |

| Isotopic Purity | ||

| Deuterium Enrichment | Typically ≥ 98 atom % D | Mass Spectrometry |

| Isotopologue Distribution | ||

| d3 | Predominant Species | Mass Spectrometry |

| d2 | Minor Component | Mass Spectrometry |

| d1 | Trace Component | Mass Spectrometry |

| d0 (unlabeled) | Trace Component | Mass Spectrometry |

Note: The precise distribution of isotopologues (d0, d1, d2, d3) is lot-specific and must be obtained from the Certificate of Analysis provided by the supplier.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | (6α)-17-(Acetyloxy-d3)-6-methylpregn-4-ene-3,20-dione |

| Molecular Formula | C₂₄H₃₁D₃O₄ |

| Molecular Weight | 389.54 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Ethanol |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity of this compound relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Distribution Analysis

Objective: To determine the relative abundance of each isotopologue (d0, d1, d2, d3) of this compound.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 100-500.

-

Data Analysis: The extracted ion chromatograms for the [M+H]⁺ ions of each isotopologue are integrated. The expected m/z values are:

-

d0 (C₂₄H₃₅O₄⁺): ~387.25

-

d1 (C₂₄H₃₄DO₄⁺): ~388.26

-

d2 (C₂₄H₃₃D₂O₄⁺): ~389.26

-

d3 (C₂₄H₃₂D₃O₄⁺): ~390.27

-

-

The relative abundance of each isotopologue is calculated as a percentage of the total integrated peak area of all isotopologues.

-

NMR Spectroscopy for Structural Confirmation and Deuterium Incorporation

Objective: To confirm the position of deuterium labeling and to provide a qualitative assessment of isotopic enrichment.

Methodology: ¹H-NMR (Proton NMR)

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Data Analysis: The absence or significant reduction of the signal corresponding to the acetyl methyl protons (typically around 2.0-2.2 ppm in the unlabeled compound) confirms the successful incorporation of deuterium at this position. The presence of a small residual peak can be used to estimate the percentage of the non-deuterated species.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for the analysis of this compound isotopic purity.

Caption: General workflow for determining the isotopic purity of this compound.

An In-depth Technical Guide on the Solubility of Medroxyprogesterone Acetate-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Medroxyprogesterone (B1676146) acetate-d3 in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively in a laboratory setting. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of Medroxyprogesterone acetate-d3, a deuterated form of Medroxyprogesterone acetate (B1210297), is a critical parameter for its use as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1] The following table summarizes the available quantitative solubility data for this compound in common organic solvents. For comparative purposes, solubility information for the non-deuterated Medroxyprogesterone acetate is also included where available from reputable sources.

| Solvent | This compound Solubility | Medroxyprogesterone Acetate Solubility | Conditions and Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (25.67 mM)[1][2] | 9 mg/mL (23.28 mM)[3], 12 mg/mL at 25°C[4] | For this compound, ultrasonic treatment is required. It is also noted that hygroscopic DMSO can significantly impact solubility, so newly opened DMSO is recommended.[1] Sonication is also recommended for Medroxyprogesterone Acetate.[3] |

| Ethanol | 6.25 mg/mL (16.04 mM)[1][2] | 10 mg/mL (25.87 mM)[3], 12 mg/ml at 25°C[4], Freely soluble[5] | For this compound, ultrasonic treatment, warming, and heating to 60°C are necessary.[1][2] Sonication is recommended for Medroxyprogesterone Acetate.[3] |

| Methanol | No specific data found | Sparingly soluble[6], Freely soluble[5] | - |

| Acetonitrile | 100 µg/ml (as a solution)[7] | Soluble, ~1 mg/ml[8] | The data for the deuterated compound refers to a prepared solution concentration. |

| Chloroform | No specific data found | 350 mg/mL, Freely soluble[6] | - |

| Acetone | No specific data found | Soluble[6], 1 in 50 at 25°C[5] | - |

| Dioxane | No specific data found | Soluble[6], 1 in 60 at 25°C[5] | - |

| Ether | No specific data found | Slightly soluble[5][6] | - |

Note: The molecular weight of this compound is 389.54 g/mol [1][2], and for Medroxyprogesterone acetate, it is 386.52 g/mol [3].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[9][10] The following is a detailed methodology for determining the solubility of this compound in organic solvents, synthesized from established pharmaceutical research practices.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (solid powder)

-

High-purity organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of the Solvent System: Ensure the selected organic solvent is of high purity and degassed to avoid bubble formation during the experiment.

-

Sample Preparation:

-

Weigh an excess amount of this compound powder and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[10]

-

Add a known volume of the organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples using an orbital shaker or vortex mixer at a constant speed. The agitation time required to reach equilibrium can vary and may take 24 to 48 hours or longer for poorly soluble compounds.[9][10] It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. HPLC is preferred over spectrophotometric methods as it can also detect impurities and degradation products.[10]

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualized Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of a compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Medroxyprogesterone Acetate | Progestin Receptor | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Medroxyprogesterone | C22H32O3 | CID 10631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How to prepare stable medroxyprogesterone acetate suspension | Magis Pharma [qualenica.be]

- 7. hpc-standards.us [hpc-standards.us]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

Unraveling the Complex Interplay: A Technical Guide to Medroxyprogesterone Acetate-d3's Interaction with Steroid Receptors

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular interactions between Medroxyprogesterone acetate-d3 (MPA-d3) and various steroid receptors. This whitepaper provides a detailed analysis of MPA-d3's binding affinities, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, is widely used in clinical settings. Its deuterated form, MPA-d3, serves as an invaluable tool in pharmacokinetic and metabolic studies. While structurally similar, a thorough understanding of its engagement with steroid receptors—namely the progesterone (B1679170) (PR), androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors—is critical for comprehending its therapeutic effects and off-target activities.

Quantitative Analysis of Receptor Binding

The interaction of Medroxyprogesterone acetate with steroid receptors is characterized by a distinct binding profile. The following table summarizes the quantitative data on its binding affinity, providing a comparative overview across the different receptor types. It is important to note that the biological activity of this compound is considered identical to that of Medroxyprogesterone acetate.

| Receptor | Ligand | Parameter | Value | Cell Line/System |

| Progesterone Receptor (PR) | Medroxyprogesterone acetate | - | Potent Agonist | Human Breast Cancer Cells |

| Androgen Receptor (AR) | Medroxyprogesterone acetate | Kd | 2.1 nM[1] | Human Breast Cancer Cells (MCF-7) |

| Medroxyprogesterone acetate | - | Weak Agonist | - | |

| Glucocorticoid Receptor (GR) | Medroxyprogesterone acetate | Relative Binding Affinity | 42% (vs. Dexamethasone)[2] | Human Mononuclear Leukocytes |

| Medroxyprogesterone acetate | Ki | 10.8 nM[3] | Human | |

| Medroxyprogesterone acetate | EC50 (Transactivation) | 7.2 nM[3] | - | |

| Medroxyprogesterone acetate | EC50 (Transrepression) | 2.7 nM[3] | - | |

| Mineralocorticoid Receptor (MR) | Medroxyprogesterone acetate | Binding Affinity | Low/Weak | - |

Signaling Pathways Modulated by MPA-d3

Upon binding to its target receptors, Medroxyprogesterone acetate initiates a cascade of intracellular events that ultimately alter gene expression and cellular function.

Progesterone Receptor (PR) Signaling

As a potent PR agonist, MPA's primary mechanism of action is through this receptor. Binding of MPA to PR leads to receptor dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes involved in reproductive functions and cell proliferation.

Androgen Receptor (AR) Signaling

Medroxyprogesterone acetate also functions as an agonist at the androgen receptor, although generally considered weaker than endogenous androgens. This interaction can lead to androgenic effects. The binding of MPA to AR triggers a similar cascade of dimerization, nuclear translocation, and binding to androgen response elements (AREs), influencing the expression of androgen-responsive genes.

Glucocorticoid Receptor (GR) Signaling

The binding of Medroxyprogesterone acetate to the glucocorticoid receptor can elicit glucocorticoid-like effects. This "off-target" interaction is significant and contributes to some of the side effects associated with MPA. The signaling pathway mirrors that of other steroid receptors, involving nuclear translocation and regulation of genes with glucocorticoid response elements (GREs).

Experimental Protocols

A variety of sophisticated experimental techniques are employed to characterize the interaction of MPA-d3 with steroid receptors. Below are detailed methodologies for key assays.

Competitive Steroid Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound (in this case, MPA) for a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Prepare a source of the target steroid receptor. This can be a cytosol fraction from cells or tissues known to express the receptor, or a purified recombinant receptor.

-

Radioligand Preparation: A radiolabeled steroid known to bind with high affinity to the receptor of interest is used (e.g., [³H]dexamethasone for GR).

-

Competitor Preparation: Prepare a series of dilutions of the unlabeled test compound (MPA).

-

Incubation: In a multi-well plate, incubate a fixed amount of the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of MPA. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).

-

Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. Common methods include vacuum filtration through glass fiber filters or dextran-coated charcoal adsorption.

-

Detection: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) that has low endogenous steroid receptor activity. Co-transfect the cells with two plasmids: an expression vector for the steroid receptor of interest and a reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (e.g., GREs for GR). A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

Cell Treatment: After allowing time for receptor and reporter expression, treat the cells with various concentrations of MPA. Include a positive control (a known agonist for the receptor) and a negative control (vehicle).

-

Cell Lysis: After a suitable incubation period (e.g., 24 hours), wash the cells and lyse them to release the cellular contents, including the expressed luciferase enzymes.

-

Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light. Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both luciferases sequentially.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of MPA to generate a dose-response curve and determine the EC50 value.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction of steroid receptors with other proteins (e.g., co-activators, co-repressors) in the presence of a ligand like MPA.

Methodology:

-

Cell Culture and Treatment: Culture cells that endogenously express the steroid receptor of interest and its potential interacting partners. Treat the cells with MPA or a vehicle control.

-

Cell Lysis: Lyse the cells using a non-denaturing lysis buffer that preserves protein-protein interactions.

-

Immunoprecipitation: Add an antibody specific to the steroid receptor to the cell lysate and incubate to allow the antibody to bind to the receptor and any associated proteins.

-

Complex Capture: Add protein A/G-conjugated beads to the lysate. These beads will bind to the antibody, thus capturing the entire protein complex.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the potential interacting proteins to confirm their presence in the complex.

This technical guide provides a foundational understanding of the complex interactions between this compound and steroid receptors. The presented data and methodologies are essential for researchers in the fields of endocrinology, pharmacology, and drug development to further explore the multifaceted actions of this important synthetic steroid.

References

- 1. Down-regulation of androgen receptor by progestins and interference with estrogenic or androgenic stimulation of mammary carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Experimental Mass of Medroxyprogesterone Acetate-d3

This technical guide provides a comprehensive overview of the theoretical and experimental mass of Medroxyprogesterone (B1676146) acetate-d3, a deuterated isotopologue of the synthetic progestin Medroxyprogesterone acetate (B1210297) (MPA). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in quantitative analyses.

Data Presentation: Mass of Medroxyprogesterone Acetate-d3

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₃₁D₃O₄ | Axios Research[1], MedchemExpress[2][3] |

| Theoretical Mass (Monoisotopic) | 389.54 g/mol | MedchemExpress[2][3] |

| Theoretical Mass (Average) | 389.55 g/mol | Axios Research[1] |

| Precursor Ion (as [M+H]⁺) | m/z 390.28 | Calculated |

| Common Internal Standard For | Medroxyprogesterone Acetate | MedchemExpress[3], WITEGA Laboratorien[4] |

Experimental Protocols: Mass Determination by LC-MS/MS

The experimental mass of this compound is typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the quantification of analytes in complex matrices such as human plasma. This compound is frequently used as an internal standard in the quantitative analysis of Medroxyprogesterone acetate.[5]

A generalized experimental protocol for the determination of Medroxyprogesterone acetate and its deuterated internal standard is as follows:

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of human plasma, add the internal standard (this compound).

-

Extract the sample with a non-polar organic solvent such as pentane (B18724) or n-hexane.[6][7]

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at an elevated temperature (e.g., 50°C).[7]

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

2. Liquid Chromatography (LC)

-

Column: A C18 reverse-phase column is commonly used (e.g., Alltech Alltima-C18, 2.1 mm × 100 mm, 3 µm).[7]

-

Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and an aqueous solution with a modifier like 0.1% formic acid is typical.[7]

-

Flow Rate: A flow rate of around 0.2 mL/min is often employed.[7]

-

Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.[7]

3. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.[7]

-

Scan Mode: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[7]

-

Precursor and Product Ions: The precursor ion for this compound ([M+H]⁺) would be monitored, along with a specific product ion following collision-induced dissociation. For the non-deuterated Medroxyprogesterone acetate, a common transition is m/z 387.25 → 327.23.[7][8]

Visualizations

Experimental Workflow for Mass Determination

Caption: Experimental workflow for the quantification of Medroxyprogesterone acetate using its deuterated internal standard.

Signaling Pathway of Medroxyprogesterone Acetate

Caption: Simplified signaling pathway of Medroxyprogesterone acetate via the progesterone receptor.

References

- 1. Medroxyprogesterone 17-Acetate-d3 - CAS - 71-58-9 (non-labelled) | Axios Research [axios-research.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Deuterated Reference Standard for Method Validation and LC-MS/MS Calibration [witega.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Gold Standard in Bioanalysis: Utilizing Medroxyprogesterone Acetate-d3 in Pharmacokinetic Studies

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug candidates in biological matrices is paramount to understanding their pharmacokinetic profiles. Medroxyprogesterone acetate-d3 (MPA-d3), a deuterated analog of the synthetic progestin Medroxyprogesterone acetate (B1210297) (MPA), serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its use ensures robust and reliable data, critical for regulatory submissions and advancing drug development pipelines.

This document provides detailed application notes and protocols for the use of MPA-d3 in pharmacokinetic studies of MPA. It outlines the rationale for using a stable isotope-labeled internal standard, presents validated experimental protocols, and summarizes key pharmacokinetic and analytical performance data.

Application Notes

The fundamental principle behind using MPA-d3 as an internal standard lies in its near-identical physicochemical properties to the non-labeled MPA. Co-extraction of MPA and MPA-d3 from biological samples, such as plasma, minimizes variability introduced during sample preparation. Furthermore, their co-elution in liquid chromatography and similar ionization efficiency in the mass spectrometer source allows for accurate quantification by correcting for matrix effects and instrumental drift. This approach significantly enhances the precision and accuracy of the analytical method.

MPA is a synthetic progestin used for contraception and hormone replacement therapy, among other indications.[1] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Pharmacokinetic studies are essential in the development of new formulations and for bioequivalence testing of generic versions of the drug.

Experimental Protocols

A validated LC-MS/MS method is the cornerstone of any pharmacokinetic study. The following protocol provides a detailed methodology for the quantification of MPA in human plasma using MPA-d3 as an internal standard.

Protocol 1: Quantification of Medroxyprogesterone Acetate in Human Plasma using LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples and internal standard (MPA-d3) stock solutions at room temperature.

-

Spike an appropriate volume of blank human plasma with the MPA calibration standards and quality control (QC) samples.

-

To 500 µL of each plasma sample (calibration standards, QCs, and unknown study samples), add 25 µL of MPA-d3 internal standard solution (concentration to be optimized based on expected MPA levels).

-

Vortex mix for 30 seconds.

-

Add 3 mL of n-hexane as the extraction solvent.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in methanol

-

-

Gradient Elution: A suitable gradient to ensure separation of MPA from endogenous plasma components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

MPA: Precursor ion > Product ion (to be optimized, e.g., m/z 387.3 > 327.3)

-

MPA-d3: Precursor ion > Product ion (to be optimized, e.g., m/z 390.3 > 330.3)

-

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of MPA and MPA-d3 in blank plasma from at least six different sources.

-

Linearity and Range: A linear calibration curve with a correlation coefficient (r²) > 0.99 over the expected concentration range.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

-

Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Stability of MPA in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

The following tables summarize quantitative data from representative pharmacokinetic studies and analytical method validation for MPA.

Table 1: Pharmacokinetic Parameters of Medroxyprogesterone Acetate Following a Single Intramuscular Injection of 150 mg

| Parameter | Value | Reference |

| Cmax (ng/mL) | 4.49 (Test) / 4.84 (Reference) | [2] |

| Tmax (days) | 4.93 (Test) / 6.76 (Reference) | [2] |

| AUC₀₋₉₁ (ng·day/mL) | 45.1 | [3] |

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Medroxyprogesterone Acetate in Human Plasma

| Parameter | Value | Reference |

| Linearity Range (pg/mL) | 200 - 10,000 | [4] |

| Lower Limit of Quantification (pg/mL) | 200 | [4] |

| Intra-day Precision (%CV) | ≤15.2% | [4] |

| Inter-day Precision (%CV) | ≤15.2% | [4] |

| Intra-day Accuracy (%RE) | ≤±9.6% | [4] |

| Inter-day Accuracy (%RE) | ≤±9.6% | [4] |

Visualizations

The following diagrams illustrate the mechanism of action of Medroxyprogesterone acetate and a typical experimental workflow for a pharmacokinetic study.

Caption: Mechanism of action of Medroxyprogesterone Acetate (MPA).

Caption: Experimental workflow for a pharmacokinetic study of MPA.

References

Application of Medroxyprogesterone Acetate-d3 in Therapeutic Drug Monitoring

Introduction

Medroxyprogesterone acetate (B1210297) (MPA) is a synthetic progestin widely used for contraception, hormone replacement therapy, and the treatment of certain types of cancer. Therapeutic drug monitoring (TDM) of MPA is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing adverse effects. The use of a stable isotope-labeled internal standard, such as Medroxyprogesterone acetate-d3 (MPA-d3), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision. This document provides detailed application notes and protocols for the therapeutic drug monitoring of MPA using MPA-d3 as an internal standard.

Principle of the Assay

This method is based on the principle of stable isotope dilution analysis using LC-MS/MS. A known concentration of this compound is added to a patient's plasma or serum sample. Both the analyte (MPA) and the internal standard (MPA-d3) are extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the peak area of MPA to that of MPA-d3 is used to calculate the concentration of MPA in the sample, correcting for any variability in sample preparation and instrument response.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

-

Sample Collection: Collect whole blood in tubes containing EDTA or heparin. Centrifuge to separate plasma and store at -20°C or below until analysis.

-

Spiking with Internal Standard: To 500 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels, e.g., 50 ng/mL).

-

Protein Precipitation & Extraction:

-

Add 1 mL of n-hexane to the sample.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr |

MRM Transitions

The following MRM transitions should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Medroxyprogesterone acetate (MPA) | 387.3 | 327.2 | 15 |

| This compound | 390.3 | 330.2 | 15 |

Data Presentation

The following tables summarize the expected performance characteristics of the method. The data is representative of typical LC-MS/MS assays for MPA and should be validated in the end-user's laboratory.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Model | Linear, 1/x weighting |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LQC | 0.3 | < 10% | < 10% | 90 - 110% |

| MQC | 10 | < 8% | < 8% | 92 - 108% |

| HQC | 80 | < 5% | < 5% | 95 - 105% |

Table 3: Recovery and Matrix Effect

| Parameter | Value |

| Recovery | > 85% |

| Matrix Effect | < 15% |

Visualizations

Signaling Pathway of Medroxyprogesterone Acetate

Medroxyprogesterone acetate primarily exerts its effects by binding to the progesterone (B1679170) receptor (PR), which then modulates gene expression.

Experimental Workflow for TDM of Medroxyprogesterone Acetate

The following diagram illustrates the key steps in the therapeutic drug monitoring of MPA using MPA-d3.

Application Note: Quantification of Medroxyprogesterone Acetate in Human Plasma Using Medroxyprogesterone Acetate-d3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used for contraception and hormone replacement therapy.[1] Accurate quantification of MPA in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of MPA in human plasma. The use of a stable isotope-labeled internal standard, medroxyprogesterone acetate-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

The methodologies described herein are based on established protocols for the bioanalysis of MPA, providing a reliable framework for clinical and research applications.

Quantitative Data Summary

The performance of LC-MS/MS methods for MPA quantification can vary based on specific instrumentation and laboratory procedures. The following table summarizes typical quantitative parameters reported in the literature for the analysis of MPA in human plasma.

| Parameter | Typical Performance Range | Reference(s) |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL - 200 pg/mL | [2][3][4] |

| Upper Limit of Quantification (ULOQ) | 6.0 ng/mL - 10,000 pg/mL | [2][3] |

| Linearity (r²) | > 0.99 | [3] |

| Intra-day Precision (%RSD) | < 9.0% | [5][6] |

| Inter-day Precision (%RSD) | < 15.2% | [2][5][6] |

| Accuracy | 80% - 120% (typically 96.2% - 108.7%) | [3][7] |

| Recovery | ~76.1% | [5][6] |

Experimental Protocols

This section details the recommended protocols for the quantification of MPA in plasma using this compound as an internal standard.

1. Materials and Reagents

-

Medroxyprogesterone Acetate (MPA) reference standard

-

This compound (internal standard)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Methyl-tert-butyl ether (MTBE) or n-hexane

-

Human plasma (K2EDTA)

-

Polypropylene (B1209903) centrifuge tubes

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of MPA and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions:

-

Prepare serial dilutions of the MPA stock solution with methanol to create working solutions for calibration standards.

-

Prepare a working solution of this compound (internal standard) in methanol.

-

-

Calibration Standards: Spike drug-free human plasma with the MPA working solutions to achieve a calibration curve ranging from approximately 0.05 to 10 ng/mL.[3][8]

-

Quality Control Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting MPA from plasma.[8]

-

Aliquot 500 µL of plasma sample, calibration standard, or QC sample into a polypropylene tube.

-

Add the internal standard working solution (this compound) to each tube.

-

Add 4.0 mL of methyl-tert-butyl ether (MTBE).[8]

-

Vortex the tubes for 10 minutes to ensure thorough mixing.[8]

-

Centrifuge at approximately 1000 x g for 5 minutes.[8]

-

Freeze the aqueous (lower) layer by placing the tubes in a freezer at ≤ -70°C for 10 minutes.[8]

-

Decant the organic (upper) layer into a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[5][6]

References

- 1. omicsonline.org [omicsonline.org]

- 2. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace at KIST: Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry [pubs.kist.re.kr]

- 5. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Medroxyprogesterone Acetate-d3 in Clinical Trials of Hormonal Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction